molecular formula CH4N2S2 B3052865 Hydrazinecarbodithioic acid CAS No. 471-32-9

Hydrazinecarbodithioic acid

Cat. No.: B3052865
CAS No.: 471-32-9
M. Wt: 108.19 g/mol
InChI Key: YNNGZCVDIREDDK-UHFFFAOYSA-N
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Description

Hydrazinecarbodithioic acid is an organic compound with the molecular formula C2H6N2S2. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both hydrazine and dithioic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinecarbodithioic acid can be synthesized through the reaction of hydrazine hydrate with carbon disulfide, followed by the addition of methyl iodide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting hydrazine hydrate with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction mixture is then treated with methyl iodide to yield the final product. The process involves careful temperature control and purification steps to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarbodithioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form S-alkyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Alkyl halides like methyl iodide are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Hydrazinecarbodithioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used as an intermediate in the synthesis of drugs and has shown potential in the development of new therapeutic agents.

    Industry: It is used in the production of pesticides and as a corrosion inhibitor in industrial processes.

Mechanism of Action

The mechanism of action of hydrazinecarbodithioic acid involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in medicinal chemistry, where it can enhance the bioavailability and efficacy of certain drugs. Additionally, its ability to undergo redox reactions makes it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Hydrazinecarbodithioic acid can be compared with other similar compounds, such as:

    Hydrazinecarboxylic acid: Similar in structure but lacks the sulfur atoms present in this compound.

    Dithiocarbazic acid: Contains similar functional groups but differs in the arrangement of atoms.

    Thiosemicarbazide: Shares the hydrazine moiety but has different chemical properties due to the presence of a thiocarbonyl group.

Uniqueness: this compound is unique due to its combination of hydrazine and dithioic acid functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

aminocarbamodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2S2/c2-3-1(4)5/h2H2,(H2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNGZCVDIREDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(NN)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043991
Record name Hydrazinecarbodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-32-9
Record name Hydrazinecarbodithioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-132378
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazinecarbodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDRAZINECARBODITHIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU0GLF3MG1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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